N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O4, with a molecular weight of approximately 340.4 g/mol. The compound features a unique bicyclic structure that includes both oxazepine and acetamide functionalities.
Property | Value |
---|---|
Molecular Formula | C19H20N2O4 |
Molecular Weight | 340.4 g/mol |
Structure | Dibenzo[b,f][1,4]oxazepine core with methoxyphenoxy group |
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit potent antibacterial activity against various strains of bacteria. In bioassays conducted against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
These results indicate its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties , particularly against lung cancer (A549) and breast cancer (MCF-7) cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving histone deacetylase inhibition.
Cell Line | IC50 (µM) |
---|---|
A549 | 8.5 |
MCF-7 | 7.0 |
These findings suggest that the compound may serve as a promising lead in the development of new anticancer therapies.
Synthesis Methods
The synthesis of this compound typically involves advanced organic synthesis techniques. A common approach includes asymmetric transfer hydrogenation , utilizing catalysts such as (R,R)-Ru-Ts-DPEN to achieve high enantioselectivity and conversion rates.
Synthetic Route Overview
- Formation of Dibenzo[b,f][1,4]oxazepine Core : Starting from appropriate precursors, the dibenzoxazepine structure is formed through cyclization reactions.
- Introduction of Substituents : Various substituents are introduced at specific positions on the oxazepine core to enhance biological activity.
- Acetamide Formation : The acetamide moiety is synthesized by reacting the intermediate with acetic anhydride or acetyl chloride.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds within the dibenzo[b,f][1,4]oxazepine class:
- Study on Antimicrobial Activity : A publication reported that derivatives of dibenzo[b,f][1,4]oxazepines exhibited significant antibacterial properties against resistant strains of bacteria .
- Anticancer Mechanisms : Research indicated that these compounds could inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
- Potential for Drug Development : The unique structural features of this compound suggest its potential as a scaffold for developing novel therapeutic agents targeting multiple pathways involved in disease .
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-15-8-10-20-18(12-15)26(2)24(28)17-13-16(9-11-19(17)31-20)25-23(27)14-30-22-7-5-4-6-21(22)29-3/h4-13H,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXGJCUVJIHYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4OC)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.